![molecular formula C28H31NO2 B14347154 4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile CAS No. 91577-99-0](/img/structure/B14347154.png)
4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile is a complex organic compound known for its unique structural properties. It consists of a biphenyl core with an octyloxy group and a benzonitrile moiety. This compound is primarily used in the field of liquid crystals, particularly in the development of liquid crystal displays (LCDs) due to its nematic and smectic phases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Octyloxy Group: The octyloxy group is introduced via an etherification reaction, where an octanol derivative reacts with the biphenyl core under basic conditions.
Attachment of the Benzonitrile Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the benzonitrile moiety can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a phase transfer catalyst
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives
Applications De Recherche Scientifique
4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying liquid crystal behavior.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its liquid crystalline properties.
Industry: Widely used in the production of liquid crystal displays (LCDs) and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of 4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile is primarily related to its liquid crystalline properties. The compound aligns itself in specific orientations under the influence of electric or magnetic fields, which is crucial for its function in LCDs. The molecular targets include the alignment layers in LCDs, where the compound’s orientation affects the light modulation properties of the display .
Comparaison Avec Des Composés Similaires
Similar Compounds
4′-Octyl-4-biphenylcarbonitrile: Similar in structure but lacks the octyloxy group, affecting its liquid crystalline properties.
4′-Hexyloxy-4-biphenylcarbonitrile: Has a shorter alkyl chain, resulting in different phase transition temperatures.
4′-Pentyl-4-biphenylcarbonitrile: Another variant with a different alkyl chain length, influencing its application in different temperature ranges
Uniqueness
4-({[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}methyl)benzonitrile is unique due to its specific combination of the octyloxy group and the benzonitrile moiety, which provides it with distinct liquid crystalline phases and makes it highly suitable for use in advanced LCD technologies .
Propriétés
Numéro CAS |
91577-99-0 |
|---|---|
Formule moléculaire |
C28H31NO2 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
4-[[4-(4-octoxyphenyl)phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C28H31NO2/c1-2-3-4-5-6-7-20-30-27-16-12-25(13-17-27)26-14-18-28(19-15-26)31-22-24-10-8-23(21-29)9-11-24/h8-19H,2-7,20,22H2,1H3 |
Clé InChI |
QIYSODXBSXJMIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)
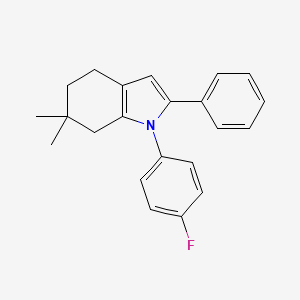
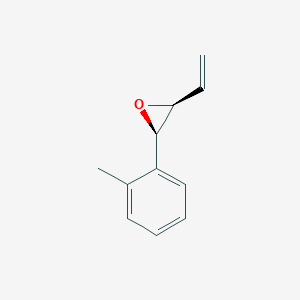
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
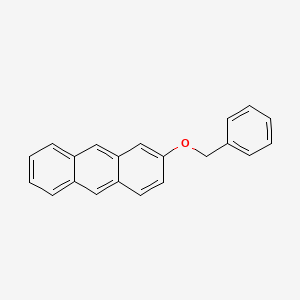
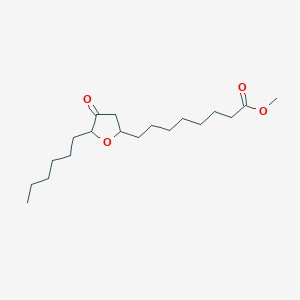
![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
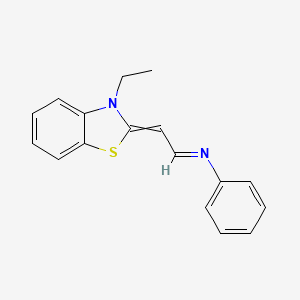
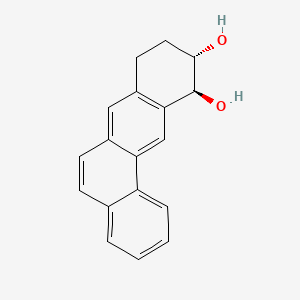
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
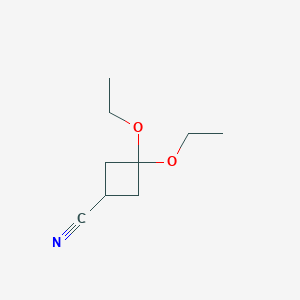

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
